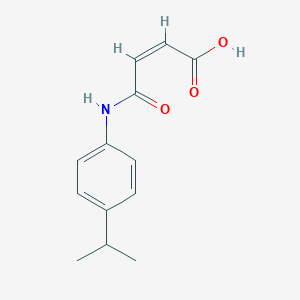
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Enzyme Inhibition
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been explored, showcasing their potential as inhibitors against human carbonic anhydrase I and II isoenzymes. These derivatives demonstrate strong inhibition, suggesting their utility in understanding and potentially treating physiological processes involving these enzymes (Oktay et al., 2016).
Crystal Engineering and DFT Studies
Comparative crystal engineering and DFT calculation studies of (Z)-4-oxo-4-ureido-but-2-enoic acid have highlighted its molecular self-assembly driven by strong intermolecular hydrogen bonds. This research underlines the acid's structural significance and potential applications in materials science and molecular design (Zhang et al., 2013).
Lanthanide Complexes
Synthesis and spectroscopic studies of lanthanide(III) complexes with (Z)-4-oxo-4-(phenylamino)but-2-enoic acid reveal insights into coordination chemistry. These complexes, particularly with europium, show characteristic fluorescence, pointing to applications in materials science for sensing and lighting technologies (Niu et al., 2009).
Luminescent Molecular Crystals
The synthesis of highly stable luminescent molecular crystals based on derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid highlights their potential for long-term stable photoluminescence applications. Such materials are promising for optical devices and sensors, reflecting the broad applicability of these compounds in advanced technological applications (Zhestkij et al., 2021).
Anti-Corrosion Applications
Research into poly4-oxo-4-(4-sulfamoylphenylamino) but-2-enoic acid as an anti-corrosion coating for stainless steel in acidic environments suggests its utility in protecting industrial materials. This work demonstrates the potential of these compounds in applied chemistry, particularly in enhancing the durability and lifespan of metals in corrosive conditions (Habeeb & Saleh, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it might be involved in pathways related to cellular metabolism, signal transduction, or gene expression .
Result of Action
The effects would likely be dependent on the specific targets and pathways that the compound influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid”. For instance, extreme pH or temperature conditions might denature the compound or its targets, while other molecules might compete with the compound for its targets .
Properties
IUPAC Name |
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYFMFTSJZRGG-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
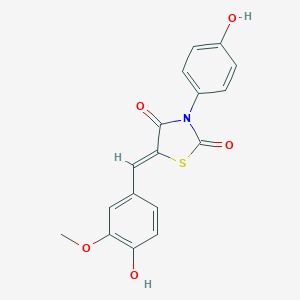
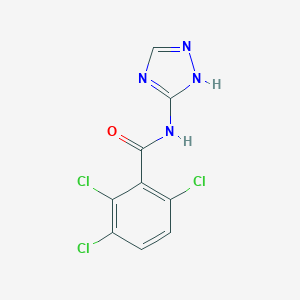
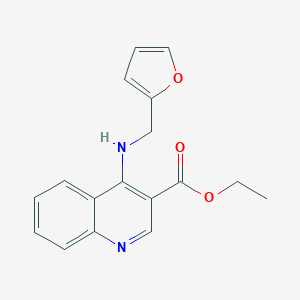
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)
![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)
![1-[(3-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B349297.png)
![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)
![1-[4-methyl-9-(3-methylbutyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B349301.png)
![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)

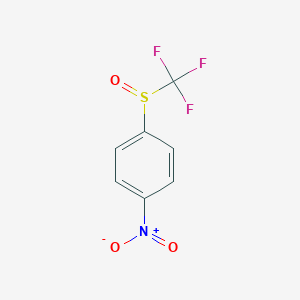

![2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan](/img/structure/B349319.png)

